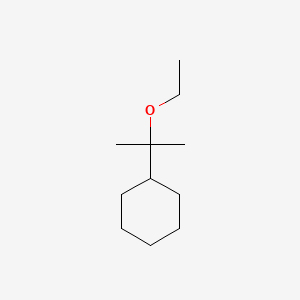
(1-Ethoxy-1-methylethyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Ethoxy-1-methylethyl)cyclohexane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of an ethoxy group and a methylethyl group attached to a cyclohexane ring. The molecular formula of this compound is C11H22O .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethoxy-1-methylethyl)cyclohexane typically involves the alkylation of cyclohexane with ethyl and methylethyl groups. One common method is the reaction of cyclohexane with ethyl iodide and isopropyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete substitution .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding alkenes or alkynes. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used to facilitate the hydrogenation process .
Análisis De Reacciones Químicas
Types of Reactions: (1-Ethoxy-1-methylethyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form cyclohexanone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce cyclohexanol derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: NaOEt, NaOMe, polar aprotic solvents.
Major Products Formed:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
(1-Ethoxy-1-methylethyl)cyclohexane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (1-Ethoxy-1-methylethyl)cyclohexane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The ethoxy and methylethyl groups play a crucial role in determining the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Cyclohexane: A simple cycloalkane with no substituents.
Isopropylcyclohexane: Similar structure with an isopropyl group instead of the ethoxy and methylethyl groups.
Cyclohexanol: A hydroxyl-substituted cyclohexane.
Uniqueness: (1-Ethoxy-1-methylethyl)cyclohexane is unique due to the presence of both ethoxy and methylethyl groups, which impart distinct chemical and physical properties.
Propiedades
Número CAS |
72727-64-1 |
|---|---|
Fórmula molecular |
C11H22O |
Peso molecular |
170.29 g/mol |
Nombre IUPAC |
2-ethoxypropan-2-ylcyclohexane |
InChI |
InChI=1S/C11H22O/c1-4-12-11(2,3)10-8-6-5-7-9-10/h10H,4-9H2,1-3H3 |
Clave InChI |
MQFSZQIPCBEAGQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)(C)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane](/img/structure/B14463554.png)
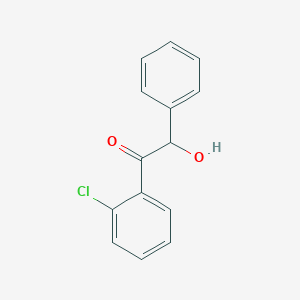
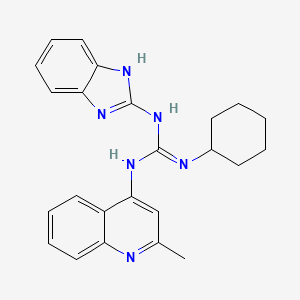



![3-[(1S,2S)-2-methoxycyclohexyl]propanenitrile](/img/structure/B14463598.png)
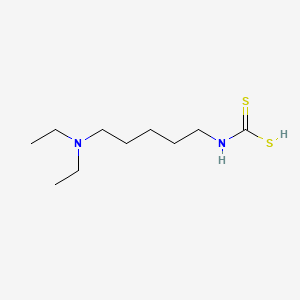
![barium(2+);6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14463610.png)
![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro-](/img/structure/B14463611.png)
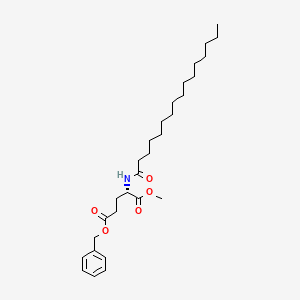

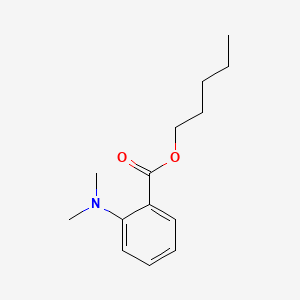
![3',4'-Dimethoxy-2,5-dihydro[1,1'-biphenyl]-4(3H)-one](/img/structure/B14463629.png)
